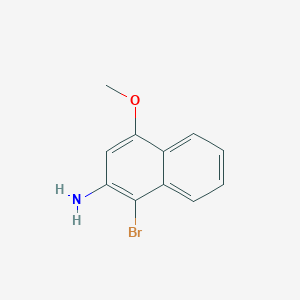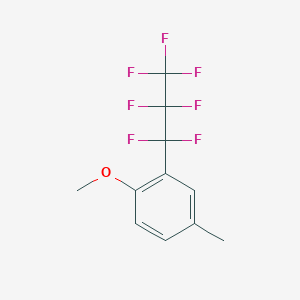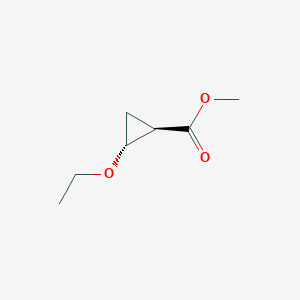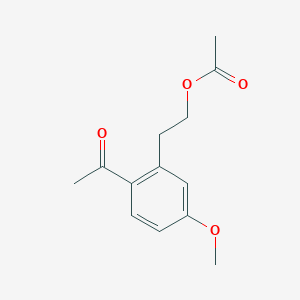
2-(2-Acetyl-5-methoxyphenyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetyl-5-methoxyphenyl)ethyl acetate is an organic compound with a complex structure that includes both acetyl and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-5-methoxyphenyl)ethyl acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-Acetyl-5-methoxyphenyl)ethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The purification of the final product is often achieved through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetyl-5-methoxyphenyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Carboxy-5-methoxyphenyl)ethyl acetate.
Reduction: Formation of 2-(2-Hydroxy-5-methoxyphenyl)ethyl acetate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Acetyl-5-methoxyphenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-5-methoxyphenyl)ethyl acetate involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Acetylphenyl)ethyl acetate
- 2-(5-Methoxyphenyl)ethyl acetate
- 2-(2-Hydroxy-5-methoxyphenyl)ethyl acetate
Uniqueness
2-(2-Acetyl-5-methoxyphenyl)ethyl acetate is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
89414-59-5 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-(2-acetyl-5-methoxyphenyl)ethyl acetate |
InChI |
InChI=1S/C13H16O4/c1-9(14)13-5-4-12(16-3)8-11(13)6-7-17-10(2)15/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
SYLAHTYXOSEIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


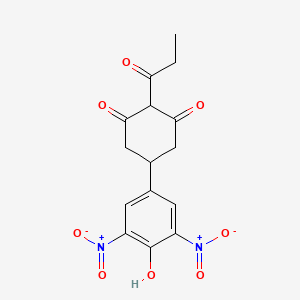
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)
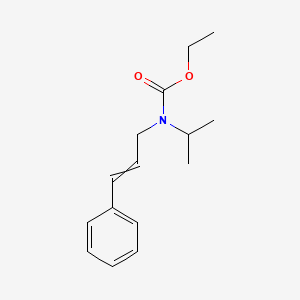
![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)
![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)

![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
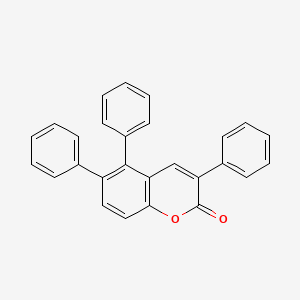
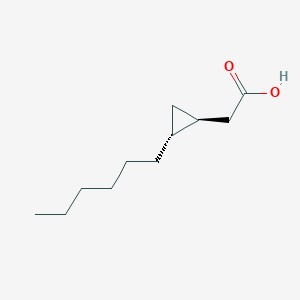
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
